

Dihydromorin IC50 comparison with other natural compounds

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Compound Focus: Dihydromorin

CAS No.: 18422-83-8

Cat. No.: S1544390

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Documented IC50 Values for Dihydromorin

Biological Activity	Assay System / Cell Type	IC50 Value	Positive Control (IC50)	Citation
Tyrosinase Inhibition	Mushroom Tyrosinase	< 50 µM	Kojic Acid (71.6 µM)	[1] [2]
Immunosuppressive Activity	Human Polymorphonuclear Neutrophils (PMNs)	5.03 µg/mL	Indomethacin (24.6 µg/mL)	[3]
Myeloperoxidase (MPO) Inhibition	Human PMNs	5.24 µg/mL	Indomethacin (24.6 µg/mL)	[3]
Reactive Oxygen Species (ROS) Inhibition	Human Whole Blood Cells	7.88 µg/mL	Not Specified	[3]
Reactive Oxygen Species (ROS) Inhibition	Human PMNs	7.59 µg/mL	Not Specified	[3]
Reactive Oxygen Species (ROS) Inhibition	Human Monocytes	7.24 µg/mL	Not Specified	[3]

Biological Activity	Assay System / Cell Type	IC50 Value	Positive Control (IC50)	Citation
Antibacterial Activity	<i>Streptococcus pyogenes</i> (MIC/MBC)	15.62 / 31.25 µg/mL	Not Specified	[3]

Experimental Protocols for Key Assays

For researchers to replicate or evaluate these findings, here are the methodologies cited in the literature.

- Tyrosinase Inhibition Assay:** The inhibitory activity on mushroom tyrosinase was evaluated *in vitro*. Compounds showing IC50 values lower than 50 µM were considered more potent than the positive control, kojic acid (IC50 = 71.6 µM) [1] [2].
- Chemotaxis Assay:** A modified Boyden chamber was used to determine the inhibitory effect on the chemotactic activity of human polymorphonuclear neutrophils (PMNs) [3].
- Respiratory Burst Assay (ROS Production):** The inhibitory effect on the production of reactive oxygen species by whole blood cells, PMNs, and monocytes was evaluated using a chemiluminescence assay [3].
- Myeloperoxidase (MPO) Activity Assay:** MPO activity was quantified using a colorimetric assay. Molecular docking studies suggested that **dihydromorin** interacts with key amino acid residues (Arg239 and Gln91) in the crystal structure of MPO [3].
- Antibacterial Activity Assay:** The broth microdilution method was performed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [3].

Comparison with Other Natural Compounds

The table below compares **dihydromorin**'s activity to other compounds from related research. A direct IC50 comparison is only consistently available for tyrosinase inhibition.

Compound Name	Activity	IC50 Value	Notes / Comparison to Dihydromorin
Dihydromorin	Tyrosinase Inhibition	< 50 µM [2]	Used as a baseline for activity.

Compound Name	Activity	IC50 Value	Notes / Comparison to Dihydromorin
Artocarpfuranol	Tyrosinase Inhibition	< 50 μ M [2]	Isolated from the same source; similar potency.
Steppogenin	Tyrosinase Inhibition	< 50 μ M [2]	Isolated from the same source; similar potency.
Kojic Acid	Tyrosinase Inhibition	71.6 μ M [1] [2]	Standard reference; less potent than dihydromorin.
Kuwanon C	ONOO ⁻ Scavenging	1.08 μ M [4]	More potent than dihydromorin (value not specified for this activity).
Oxyresveratrol	ONOO ⁻ Scavenging	3.16 μ M [4]	More potent than dihydromorin (value not specified for this activity).

Mechanism of Action in Melanogenesis

Research indicates that **dihydromorin** acts as a hypopigmenting agent by inhibiting tyrosinase, a key enzyme in melanin production. The following diagram illustrates its role in the melanogenesis pathway.

This diagram shows that **dihydromorin** exerts its effects through a dual mechanism: it directly inhibits the activity of the tyrosinase enzyme and down-regulates the levels of tyrosinase and related proteins (TRP-1, TRP-2) by reducing the expression of the master regulator MITF [1].

Key Research Insights

- **Potent Tyrosinase Inhibitor:** **Dihydromorin** is a stronger mushroom tyrosinase inhibitor than kojic acid, a well-known standard [1] [2].
- **Effective in Normal Cells:** One study highlighted that **dihydromorin** is an effective hypopigmenting agent in normal skin cells, suggesting that screening using non-tumor cell systems may be more relevant for cosmetic applications [1].
- **Multi-Target Potential:** Beyond skin-lightening, current research reveals **dihydromorin** has significant immunosuppressive and antibacterial activities, indicating a broad potential for therapeutic

development [3].

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References

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